2-Methoxy-1,7-naphthyridine
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Overview
Description
2-Methoxy-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are analogs of naphthalene, where one or more carbon atoms in the ring structure are replaced by nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,7-naphthyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with methoxyacetaldehyde under acidic conditions can lead to the formation of this compound. Another method involves the use of multicomponent reactions, where multiple reactants are combined in a single step to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization process. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of naphthyridine-2-carboxylic acid.
Reduction: Formation of 2-methoxy-1,7-dihydronaphthyridine.
Substitution: Formation of 2-substituted naphthyridine derivatives.
Scientific Research Applications
2-Methoxy-1,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of materials with specific electronic and photophysical properties .
Mechanism of Action
The mechanism of action of 2-Methoxy-1,7-naphthyridine involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, it may inhibit the activity of bacterial enzymes or disrupt the integrity of bacterial cell membranes. In anticancer applications, it may interfere with the replication of cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another naphthyridine derivative with similar biological activities.
1,5-Naphthyridine: Known for its applications in medicinal chemistry.
2,7-Naphthyridine: Explored for its potential in materials science .
Uniqueness
2-Methoxy-1,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
35170-90-2 |
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Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-methoxy-1,7-naphthyridine |
InChI |
InChI=1S/C9H8N2O/c1-12-9-3-2-7-4-5-10-6-8(7)11-9/h2-6H,1H3 |
InChI Key |
UTJIXRBCZXZJLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)C=CN=C2 |
Origin of Product |
United States |
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